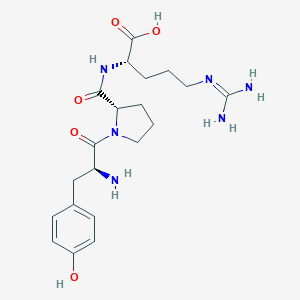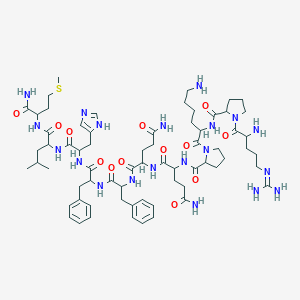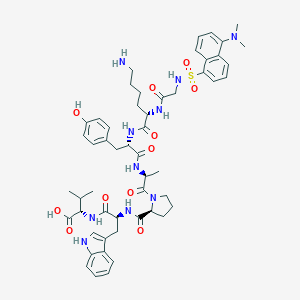
Tyrosyl-prolyl-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-prolyl-arginine, also known as Y-P-R, is a tripeptide consisting of tyrosine, proline, and arginine. This peptide has gained attention in scientific research due to its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Astrochemical Context
- Radiolysis of Amino Acids : A study by Cherubini et al. (2014) analyzed amino acids like arginine, proline, and tyrosine, which had been previously irradiated. This research is part of a program assessing the radiolysis resistance of these molecules in the context of the Solar System, providing insights into astrochemical processes.
Protein Stability and Oxidation
- Tyrosine Oxidation in Peptides : Research by Zhang and Kalonia (2007) demonstrated the effects of neighboring amino acids on tyrosine oxidation in peptides. The study found that the presence of charged amino acids adjacent to tyrosine significantly influences its oxidative stability, which is crucial in understanding protein chemistry.
Raman Spectroscopy in Skin Analysis
- Spectral Characteristics of Amino Acids : A study conducted by Bratchenko et al. (2020) used Raman spectroscopy to investigate amino acids such as arginine and tyrosine. The findings are applied in studying the topology of proteins and peptides in human skin, particularly in the presence of pathological processes.
Arginine Metabolism
- Metabolic Versatility of Arginine : The work of Wu and Morris (1998) explores arginine's role in synthesizing various compounds, including proteins and nitric oxide. This comprehensive study provides insights into arginine's multifaceted role in metabolism and its implications in health and disease.
Neuronal Nitric Oxide Synthase
- Kyotorphin and Neuronal Nitric Oxide Synthase : Research by Arima et al. (1997) examined the role of kyotorphin (L-tyrosyl-L-arginine) as a substrate for neuronal nitric oxide synthase in the rat brain. This highlights the potential therapeutic applications of kyotorphin in neurological contexts.
Antibacterial Peptides
- Antibacterial Properties of Proline-Arginine-Rich Peptides : A study by Agerberth et al. (1991) isolated an antibacterial peptide named PR-39 from pig intestines, rich in proline and arginine. This research opens avenues for developing new antibacterial agents.
Tyrosinase Inhibition
- Peptides Inhibiting Tyrosinase : Schurink et al. (2007) identified novel peptides containing amino acids like arginine and tyrosine that inhibit tyrosinase, a key enzyme in melanin production. This has potential applications in cosmetics and medicine (Schurink et al., 2007).
Eigenschaften
CAS-Nummer |
117186-48-8 |
|---|---|
Produktname |
Tyrosyl-prolyl-arginine |
Molekularformel |
C20H30N6O5 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChI-Schlüssel |
AUZADXNWQMBZOO-JYJNAYRXSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Andere CAS-Nummern |
117186-48-8 |
Sequenz |
YPR |
Synonyme |
Tyr-Pro-Arg tyrosyl-prolyl-arginine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)


![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)




![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)



